
Octimibate sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octimibate sodium, also known as this compound, is a useful research compound. Its molecular formula is C29H29N2NaO3 and its molecular weight is 476.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medical Applications
1.1 Cardiovascular Health
Recent studies have explored the effects of octimibate derivatives on cardiovascular health, particularly in the context of atherosclerosis. A notable derivative, Oxa17, has been shown to enhance cholesterol efflux and exert anti-inflammatory effects, making it a potential candidate for treating atherosclerotic cardiovascular disease (ASCVD). In experimental models, Oxa17 demonstrated significant atheroprotective properties, reducing inflammation and improving lipid profiles .
1.2 Treatment of Hyponatremia
Octimibate sodium has also been implicated in the management of hyponatremia, a condition characterized by low sodium levels in the blood. Clinical case studies indicate that careful administration of sodium compounds can help correct sodium imbalances without leading to rapid fluctuations that could cause neurological damage. The gradual correction of sodium levels is crucial in preventing complications such as osmotic demyelination syndrome .
Environmental Applications
2.1 Water Treatment
In environmental science, this compound has been investigated for its effectiveness in wastewater treatment processes. It exhibits remarkable capabilities in removing heavy metal ions and organic pollutants from contaminated water sources. This property positions this compound as a valuable agent for environmental remediation efforts .
Case Study on Atherosclerosis Treatment
A study involving an experimental model demonstrated that the administration of Oxa17 led to a significant reduction in atherosclerotic lesions compared to control groups. The study highlighted the compound's ability to enhance reverse cholesterol transport and reduce inflammatory markers associated with cardiovascular diseases.
Case Study on Hyponatremia Management
In clinical settings, patients with severe hyponatremia were treated with this compound as part of their electrolyte management protocol. One case involved a 66-year-old female patient who experienced significant improvement in her serum sodium levels after careful administration of sodium compounds, illustrating the compound's role in effective clinical management strategies .
Conclusion and Future Directions
The applications of this compound are diverse, spanning from cardiovascular health to environmental remediation. Continued research is essential to fully understand its mechanisms and optimize its therapeutic potential. Future studies should focus on large-scale clinical trials and environmental assessments to establish standardized protocols for its use.
Data Summary Table
Application Area | Specific Use | Key Findings |
---|---|---|
Cardiovascular Health | Treatment for ASCVD | Enhances cholesterol efflux; anti-inflammatory |
Hyponatremia Management | Electrolyte correction | Gradual sodium restoration; prevents complications |
Environmental Science | Wastewater treatment | Effective removal of heavy metals and pollutants |
常见问题
Basic Research Questions
Q. What is the primary mechanism by which Octimibate inhibits platelet aggregation?
Octimibate acts as a non-prostanoid agonist at the prostacyclin (PGI2) receptor, stimulating adenylate cyclase to increase intracellular cAMP levels. Elevated cAMP activates protein kinase A, which inhibits platelet activation pathways (e.g., calcium mobilization) and aggregation. Key assays include measuring cAMP-dependent protein kinase activity ratios and inhibition of U46619- or ADP-induced aggregation in washed human platelets .
Q. How should researchers design experiments to assess Octimibate’s inhibition of platelet aggregation?
- Model System : Use washed human platelets to avoid plasma protein interference, as Octimibate’s IC50 in platelet-rich plasma (207 ± 4 nM) is ~20-fold higher than in washed platelets (10.5 ± 0.4 nM) .
- Agonists : Stimulate aggregation with U46619 (TP receptor agonist) or ADP, and pre-incubate with Octimibate (2 min) to observe non-competitive inhibition (reduced maximum aggregation without EC50 shift) .
- Quantification : Calculate % inhibition of maximum aggregation at 4 min post-stimulus and fit dose-response curves to determine IC50 .
Q. What experimental methods are used to confirm Octimibate’s interaction with the PGI2 receptor?
- [³H]-Iloprost Binding Assays : Compete Octimibate against [³H]-iloprost in platelet membranes. Octimibate fully displaces binding with an IC50 of 231 ± 42 nM, suggesting shared receptor binding with iloprost (IC50 = 46.5 ± 5.2 nM) .
- Adenylyl Cyclase Activation : Measure cAMP production in NCB-20 cells or platelet membranes. Octimibate achieves 60% of iloprost’s maximum activation, indicating partial agonism or nonspecific inhibition at high concentrations (>10 µM) .
Advanced Research Questions
Q. How does Octimibate exhibit species-specific potency, and what implications does this have for translational research?
Octimibate is 20-fold more potent in primates (e.g., human, monkey) than non-primates (e.g., rabbit, rat). This suggests receptor subtype divergence or structural differences in the PGI2 receptor’s ligand-binding domain. Researchers must validate findings in primate-derived models to avoid translational gaps .
Q. How should contradictory data on Octimibate’s adenylyl cyclase activation be interpreted?
While Octimibate activates adenylyl cyclase, its maximal effect (60% of iloprost’s) and reduced activity at high concentrations (>1 µM) complicate interpretation:
- Partial Agonism Hypothesis : Octimibate may incompletely stabilize the receptor’s active conformation.
- Nonspecific Effects : High concentrations cause red blood cell hemolysis, confounding cyclase assays. Mitigate this by limiting Octimibate to ≤1 µM and using detergent-free buffers .
Q. What methodologies address Octimibate’s dual role in cholesterol metabolism and platelet inhibition?
- ACAT Inhibition vs. PGI2 Receptor Activation : Use ACAT-specific inhibitors (e.g., avasimibe) as controls in macrophage cholesterol flux assays. Octimibate’s antiatherosclerotic effects may involve both ACAT inhibition and PGI2 receptor-mediated activation of neutral cholesterol ester hydrolase .
- Structural Derivatives : Compare Octimibate with analogs like Oxa17, which enhances ABCA1-mediated cholesterol efflux via LXRα activation, to decouple lipid-modifying and antiplatelet mechanisms .
Q. How can researchers resolve discrepancies in Octimibate’s dose-response curves across vascular and platelet assays?
- Vascular Relaxation : In primate vessels, Octimibate’s maximal vasodilation occurs at 1 µM, but potency varies by tissue (e.g., coronary vs. femoral arteries). Normalize data to iloprost’s response to control for receptor density differences .
- Platelet Assays : Account for inter-donor variability in platelet sensitivity by pooling samples from ≥5 donors and reporting mean ± SEM .
Q. Methodological Considerations
Q. What controls are critical when studying Octimibate’s nonspecific effects?
- Hemolysis Controls : Include erythrocyte lysis assays at Octimibate concentrations >10 µM to rule out membrane disruption artifacts .
- Receptor Desensitization : Pre-treat NCB-20 cells with iloprost to confirm homologous desensitization; reduced Octimibate response confirms shared PGI2 receptor signaling .
Q. How should researchers optimize Octimibate’s solubility and stability in vitro?
- Solubility : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in buffer (pH 7.4). Avoid aqueous stocks due to precipitation risks .
- Stability : Conduct time-course experiments to verify activity retention over 4 hr at 37°C, particularly in plasma-containing media .
Q. Data Analysis Challenges
Q. How can partial agonism and nonspecific inhibition be differentiated in dose-response studies?
- Schild Analysis : Not applicable for non-competitive inhibitors like Octimibate. Instead, compare maximal response (Emax) and slope factors. A reduced Emax with unchanged slope suggests partial agonism.
- High-Concentration Artifacts : Use parallel assays (e.g., hemolysis, cytotoxicity) to identify nonspecific effects. Normalize adenylyl cyclase data to cell viability .
属性
分子式 |
C29H29N2NaO3 |
---|---|
分子量 |
476.5 g/mol |
IUPAC 名称 |
sodium;8-(1,4,5-triphenylimidazol-2-yl)oxyoctanoate |
InChI |
InChI=1S/C29H30N2O3.Na/c32-26(33)21-13-2-1-3-14-22-34-29-30-27(23-15-7-4-8-16-23)28(24-17-9-5-10-18-24)31(29)25-19-11-6-12-20-25;/h4-12,15-20H,1-3,13-14,21-22H2,(H,32,33);/q;+1/p-1 |
InChI 键 |
LNWHKJZRGPCQKH-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C2=C(N(C(=N2)OCCCCCCCC(=O)[O-])C3=CC=CC=C3)C4=CC=CC=C4.[Na+] |
同义词 |
8-((1,4,5-triphenylimidazol-2-yl)oxy)octanoic acid BMY 22389 BMY-22389 NAT 04-152 octimibate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。